[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
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Overview
Description
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C(_6)H(_6)ClF(_5)O(_2)S and a molecular weight of 272.62 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with difluoro and trifluoromethyl groups, along with a methanesulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of Fluorine Substituents: Fluorination reactions are employed to introduce the difluoro and trifluoromethyl groups onto the cyclobutyl ring. These reactions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF(_4)).
Attachment of the Methanesulfonyl Chloride Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The cyclobutyl ring can undergo addition reactions with various reagents, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorinated cyclobutyl rings.
Reagent in Organic Synthesis:
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a valuable building block in the development of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced biological activity.
Biochemical Research: It is used in biochemical research to study the effects of fluorinated compounds on biological systems.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated groups impart desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride exerts its effects depends on the specific application. In chemical reactions, the methanesulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The fluorinated cyclobutyl ring can influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide: This compound is similar but contains a sulfonamide group instead of a sulfonyl chloride group.
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonic acid: This compound has a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness: The presence of both difluoro and trifluoromethyl groups on the cyclobutyl ring, along with the methanesulfonyl chloride functional group, makes [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride unique. These structural features impart distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
2624139-17-7 |
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Molecular Formula |
C6H6ClF5O2S |
Molecular Weight |
272.6 |
Purity |
95 |
Origin of Product |
United States |
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